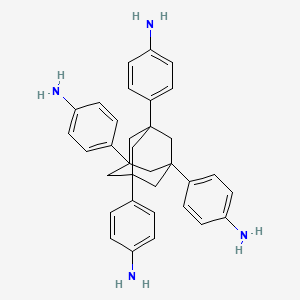

1,3,5,7-Tetrakis(4-aminophenyl)adamantane

Übersicht

Beschreibung

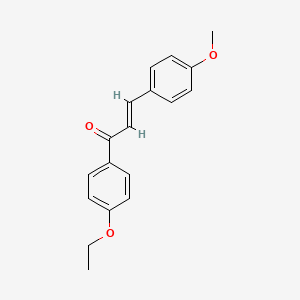

1,3,5,7-Tetrakis(4-aminophenyl)adamantane is a chemical compound with the molecular formula C34H36N4. It has a molecular weight of 500.68 . This compound is characterized by its adamantane core, a stable, rigid structure composed of three fused cyclohexane rings in chair conformations .

Synthesis Analysis

The synthesis of 1,3,5,7-Tetrakis(4-aminophenyl)adamantane-based covalent-organic frameworks (tapa-COFs) has been achieved using the methods of molecular mechanics and density function theory . A study also reported the synthesis of a tetraphenyladamantane-based microporous polycyanurate network .

Molecular Structure Analysis

The molecular structure of 1,3,5,7-Tetrakis(4-aminophenyl)adamantane is characterized by an adamantane core with four phenylamine groups attached to it . The adamantane core provides rigidity to the molecule, while the phenylamine groups contribute to its reactivity .

Chemical Reactions Analysis

1,3,5,7-Tetrakis(4-aminophenyl)adamantane has been used as a building block in the formation of covalent-organic frameworks (COFs). These frameworks are formed by the reaction of organic precursors, forming two-dimensional or three-dimensional arrays .

Physical And Chemical Properties Analysis

This compound has a melting point of 404 °C and a predicted boiling point of 737.8±60.0 °C. It has a predicted density of 1.302±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

This compound’s unique structure allows it to be used in drug delivery systems . Its multifunctional properties hold immense potential for advancing various scientific studies, particularly in the field of medicine .

Polymer Synthesis

1,3,5,7-Tetrakis(4-aminophenyl)adamantane is also used in the synthesis of polymers . Its unique structure and properties make it a versatile component in creating new types of polymers with specific characteristics .

Organic Electronics

This compound finds extensive use in the field of organic electronics . Its unique structure and properties can be leveraged to create electronic devices with organic compounds .

Diamondoid Functionalization

The compound is a type of diamondoid, a cage hydrocarbon molecule that is superimposable on the diamond lattice . Diamondoids like 1,3,5,7-Tetrakis(4-aminophenyl)adamantane have fascinated chemists due to their perfectly defined (C,H)-molecules . These molecules are used in therapeutic applications and metal catalysis .

Design of Assemblies of Porphyrin Macrocycles

1,3,5,7-Tetrakis(4-aminophenyl)adamantane has been used as a framework in the design of assemblies of porphyrin macrocycles . This application opens up new possibilities in the field of materials science .

Covalent-Organic Frameworks

Four types of 1,3,5,7-tetrakis(4-aminophenyl)adamantine based covalent-organic frameworks (tapa-COFs) have been designed using the methods of molecular mechanics and density function theory . This application has potential in the development of new materials with unique properties .

Wirkmechanismus

Target of Action

The primary targets of 1,3,5,7-Tetrakis(4-aminophenyl)adamantane are covalent-organic frameworks (COFs). These are porous materials with a high surface area that can be used for gas storage .

Mode of Action

1,3,5,7-Tetrakis(4-aminophenyl)adamantane interacts with its targets by forming a network structure with diamond, ctn, and bor net topologies . This interaction results in a material with low density, high porosity, and a large accessible surface area .

Biochemical Pathways

The compound affects the hydrogen storage pathway. It enhances the capacity of COFs to uptake and store hydrogen .

Result of Action

The molecular and cellular effects of 1,3,5,7-Tetrakis(4-aminophenyl)adamantane’s action include enhanced hydrogen uptake capacities. At 77 K, tapa-COF-1 possesses the highest gravimetric hydrogen storage capacity at 49.10 wt%, while tapa-COF-3 has the highest volumetric hydrogen storage capacity at 58.66 g L .

Action Environment

Environmental factors such as temperature significantly influence the compound’s action, efficacy, and stability. For instance, at 298 K, tapa-COF-1 and tapa-COF-2 possess rather high gravimetric hydrogen uptake capacities .

Eigenschaften

IUPAC Name |

4-[3,5,7-tris(4-aminophenyl)-1-adamantyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22,35-38H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSXMGWZXIYBEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)C6=CC=C(C=C6)N)C7=CC=C(C=C7)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,5,7-Tetrakis(4-aminophenyl)adamantane | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(3,4-dimethylphenyl)sulfonylamino]propanamide](/img/structure/B3106306.png)

![4,4,5,5-Tetramethyl-2-[2-(2-propen-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B3106327.png)

![[1-(Hydroxymethyl)-4-methylcyclohex-3-en-1-yl]methanol](/img/structure/B3106349.png)

![Methyl 4-[(diethoxyphosphoryl)methyl]-3-fluorobenzoate](/img/structure/B3106376.png)

![(6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3106407.png)